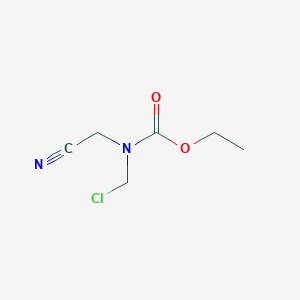![molecular formula C23H33NO2S4 B14389890 1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one] CAS No. 87568-85-2](/img/structure/B14389890.png)
1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[1-oxo-3,3-bis(propylthio)-2-propenyl]pyridine is a complex organic compound characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with 1-oxo-3,3-bis(propylthio)-2-propenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[1-oxo-3,3-bis(propylthio)-2-propenyl]pyridine typically involves multi-step organic reactions. One common approach is the condensation of 2,6-diformylpyridine with propylthiol and a suitable oxidizing agent to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[1-oxo-3,3-bis(propylthio)-2-propenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The propylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis[1-oxo-3,3-bis(propylthio)-2-propenyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,6-Bis[1-oxo-3,3-bis(propylthio)-2-propenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of redox states and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(1-oxo-3,3-dimethyl-2-propenyl)pyridine
- 2,6-Bis(1-oxo-3,3-diphenyl-2-propenyl)pyridine
- 2,6-Bis(1-oxo-3,3-diethyl-2-propenyl)pyridine
Uniqueness
2,6-Bis[1-oxo-3,3-bis(propylthio)-2-propenyl]pyridine is unique due to the presence of propylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, reactivity, and potential for forming stable complexes with metal ions, making it valuable for various applications in research and industry.
Properties
CAS No. |
87568-85-2 |
|---|---|
Molecular Formula |
C23H33NO2S4 |
Molecular Weight |
483.8 g/mol |
IUPAC Name |
1-[6-[3,3-bis(propylsulfanyl)prop-2-enoyl]pyridin-2-yl]-3,3-bis(propylsulfanyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H33NO2S4/c1-5-12-27-22(28-13-6-2)16-20(25)18-10-9-11-19(24-18)21(26)17-23(29-14-7-3)30-15-8-4/h9-11,16-17H,5-8,12-15H2,1-4H3 |
InChI Key |
QBXGFDGTLBUZHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=CC(=O)C1=NC(=CC=C1)C(=O)C=C(SCCC)SCCC)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


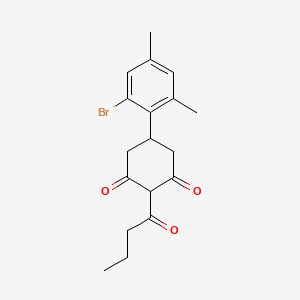

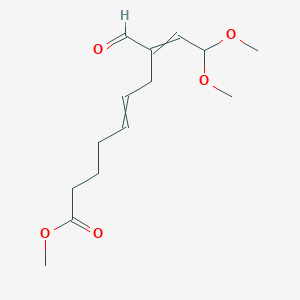
![Ethyl thieno[2,3-b]pyridin-6-ylcarbamate](/img/structure/B14389821.png)
![(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389824.png)
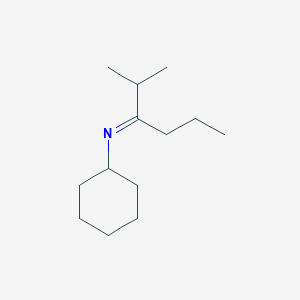
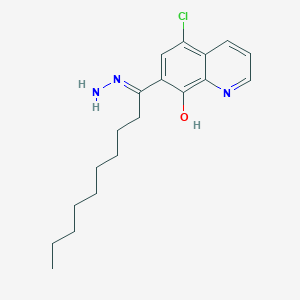
![2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile)](/img/structure/B14389845.png)
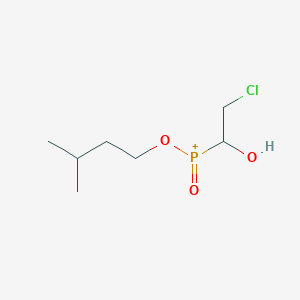
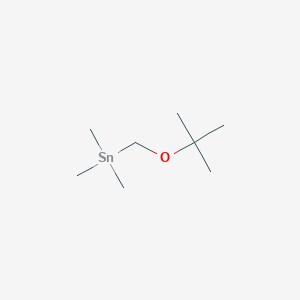
![2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid](/img/structure/B14389873.png)

